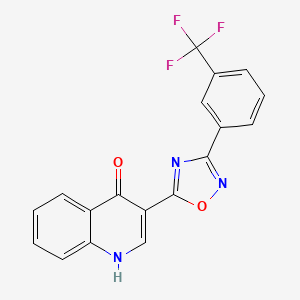

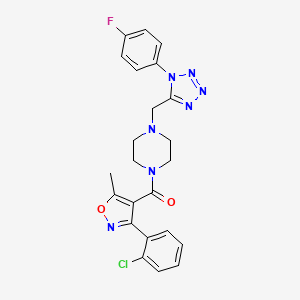

![molecular formula C18H12BrCl2N5O3 B2454813 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide CAS No. 1052610-90-8](/img/structure/B2454813.png)

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide” is a novel benzothiazole derivative bearing a 1,2,3-triazole . Benzothiazole derivatives are known for their wide range of biological activities, including anticancer properties . The 1,2,3-triazole unit is also known for its biological activity, including anticancer properties .

Synthesis Analysis

The synthesis of such compounds typically involves the use of chemicals obtained from suppliers such as Aldrich (Sigma-Aldrich, St. Louis, MO, USA) and Lancaster (Alfa Aesar, Johnson Matthey Company, Ward Hill, MA, USA), and the reactions are monitored by TLC performed on silica gel glass plates containing 60 F-254 . The molecular structures of the products are confirmed by 1H and 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H and 13C NMR, and mass spectral data . The 1,2,3-triazole unit is a significant part of the molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are monitored by TLC . The exact chemical reactions for this specific compound are not provided in the search results.Scientific Research Applications

Heterocyclic Compound Applications

The research compound falls under the broad class of heterocyclic compounds, specifically triazole derivatives. These compounds are known for their broad spectrum of biological activities and are pivotal in the development of new drugs. The triazoles, in particular, offer structural versatility, allowing for diverse biological activities. Novel triazoles have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They are also being explored for applications in treating neglected diseases, highlighting their potential in responding to emerging health challenges. The continuous development of these compounds emphasizes the need for sustainable and energy-efficient synthesis methods, aligning with the principles of green chemistry (Ferreira et al., 2013).

Synthesis and Chemical Modeling of Triazole Derivatives

The compound is part of the 1,2,4-triazole derivatives, a group extensively studied for its potential in synthesizing biologically active substances. The literature suggests a myriad of alternative synthesis methods for these derivatives, offering potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents. The high rate of biological activity reported in these derivatives makes them a focal point of scientific research, with a significant number of studies exploring new compounds for their antibacterial and antifungal properties, as well as their analgesic and anti-inflammatory activities (Ohloblina, 2022).

Chemical Behavior and Predictive Modeling

Further research into thiophene analogues, which are structurally similar to 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide, reveals insights into their chemical behavior and potential biological activities. Thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for their potential carcinogenicity. This research highlights the importance of understanding the chemical and biological behavior of these compounds to predict potential health risks associated with their use (Ashby et al., 1978).

Mechanism of Action

Mode of Action

The presence of the 1,2,3-triazole ring in its structure suggests that it might interact with its targets via hydrogen bonding, dipole-dipole interactions, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a 1,2,3-triazole ring have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Future Directions

The future directions for this compound could involve further investigation of its anticancer activity towards various human cell lines . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Therefore, the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases could be a potential future direction .

properties

IUPAC Name |

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrCl2N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKVGILEUXTYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrCl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2454732.png)

![2-(3-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2454733.png)

![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2454735.png)

![11-(2-Cyclopropylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2454738.png)

![5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)

![2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2454743.png)

![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)

![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)